

## Evans Blue Dye molecular weight and chemical structure.

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## **Evans Blue Dye: A Technical Guide for Researchers**

Evans Blue (also known as T-1824 or Direct Blue 53) is a synthetic bis-azo dye widely utilized in biomedical research.[1] Its primary value stems from its exceptionally high affinity for serum albumin, the most abundant protein in blood plasma.[2] This property allows the dye-albumin complex to serve as a high molecular weight tracer (approximately 69 kDa) for various physiological and pathological assessments.[3] This technical guide provides an in-depth overview of Evans Blue's chemical properties, core mechanisms, and detailed experimental protocols for its application in scientific research.

## **Core Properties and Chemical Structure**

Evans Blue is characterized by its tetrasulfonated structure, which contributes to its high water solubility and strong, non-covalent binding to albumin.[1] The key quantitative and chemical data are summarized below.

Table 1: Physicochemical Properties of Evans Blue Dye



Property	Value	References
IUPAC Name	tetrasodium (6E,6'E)-6,6'- [(3,3'-dimethylbiphenyl-4,4'- diyl)di(1E)hydrazin-2-yl-1- ylidene]bis(4-amino-5-oxo-5,6- dihydronaphthalene-1,3- disulfonate)	[2]
Molecular Formula	C34H24N6Na4O14S4	[1][2][4][5][6]
Molecular Weight	960.81 g/mol	[2][4][6][7]
CAS Number	314-13-6	[1][4][5]
Synonyms	T-1824, Direct Blue 53, C.I. 23860	[1][5][8]
Appearance	Blue crystals with a greenish- bronze luster or dark brown to black powder	[1]
Solubility (Water)	Approx. 280 g/L at 20°C	[1][3]
Maximum Absorption (λmax)	620 nm	[1][9]
Fluorescence Emission	~680 nm (when excited with green light)	[2]

#### **Chemical Structure:**

The structure of Evans Blue features two symmetrical naphthalene disulfonate moieties linked by a dimethylbiphenyl diazene core.





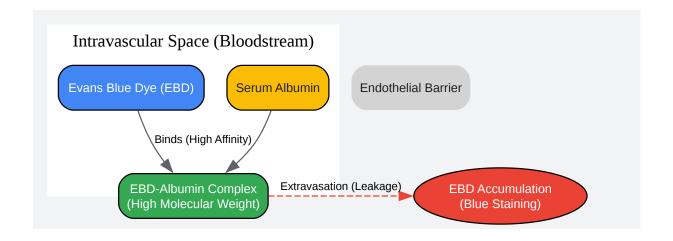


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Caption: Simplified block representation of the Evans Blue molecule.

# Principle of Action: Albumin Binding and Vascular Permeability

The fundamental principle behind most applications of Evans Blue is its avid binding to serum albumin. Under normal physiological conditions, the endothelial barrier lining blood vessels is impermeable to large molecules like albumin. Therefore, the Evans Blue-albumin complex is confined to the vasculature.[10] In pathological conditions characterized by increased vascular permeability—such as inflammation, injury, or tumor angiogenesis—the integrity of the endothelial barrier is compromised.[10] This allows the Evans Blue-albumin complex to leak from the blood vessels into the surrounding interstitial tissue, a process known as extravasation.[10] The accumulation of the blue dye in tissues serves as a direct and quantifiable indicator of vascular leakage.



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Caption: Mechanism of Evans Blue as a vascular permeability marker.

## Experimental Protocols Assessment of Blood-Brain Barrier (BBB) Permeability

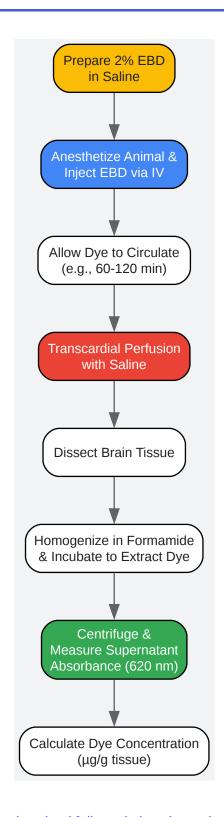


The blood-brain barrier (BBB) is a highly selective barrier that normally prevents macromolecules from entering the central nervous system (CNS).[2] A compromised BBB allows the Evans Blue-albumin complex to enter the brain tissue, which can be quantified.

#### Methodology:

- Preparation: Prepare a 2% (w/v) solution of **Evans Blue dye** in sterile 0.9% saline. Ensure it is fully dissolved and filter-sterilized.
- Administration: Anesthetize the subject animal (e.g., CD-1 mouse).[4] Inject the Evans Blue solution (e.g., 4 mL/kg) intravenously, typically via the jugular or tail vein.[4]
- Circulation: Allow the dye to circulate for a specified period (e.g., 60-120 minutes).
- Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion with saline to
  wash out the dye remaining in the cerebral vasculature. This step is critical to ensure that the
  measured dye is only that which has extravasated into the brain parenchyma.
- Tissue Collection: Dissect the brain and other relevant tissues. The brain can be visually inspected for blue staining.
- Quantification:
  - Weigh the brain tissue.
  - Homogenize the tissue in a solvent such as formamide.[9]
  - Incubate the homogenate (e.g., for 48-72 hours at room temperature) to extract the dye.
  - Centrifuge the samples to pellet the tissue debris.
  - Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
  - $\circ$  Calculate the concentration of Evans Blue using a standard curve and express it as  $\mu g$  of dye per gram of tissue.





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Caption: Experimental workflow for BBB permeability assessment.

## **Cell Viability Assay (Membrane Integrity)**



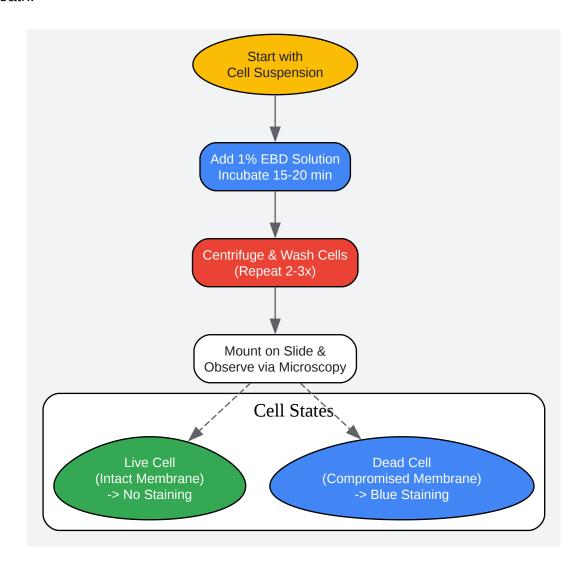
Evans Blue is a non-permeating dye, meaning it cannot cross the intact plasma membrane of live cells.[6] If the membrane is compromised, as in dead or dying cells, the dye can enter and stain the intracellular components blue.[6][11]

#### Methodology:

- Reagent Preparation: Prepare a 1% (w/v) Evans Blue solution in a suitable buffer or MilliQ water.[11][12] Filter the solution through a 0.2 μm filter to remove undissolved particles.[11]
   [12]
- · Cell Staining:
  - Harvest a cell suspension (e.g., algal culture or dissociated tissue cells).[11]
  - Mix the cell suspension with the Evans Blue solution. A common ratio is 900  $\mu$ L of cell culture to 100  $\mu$ L of 1% Evans Blue.[11][12]
  - Incubate the mixture at room temperature for 15-20 minutes, preferably protected from light.[11][12]
- Washing:
  - Centrifuge the stained cells (e.g., 7000 RPM for 2 minutes) to pellet them.[11][12]
  - Carefully remove the supernatant containing excess dye.
  - Resuspend the cell pellet in fresh, dye-free media or water and repeat the centrifugation.
     Perform 2-3 washes until the supernatant is clear.[11][12]
- Visualization and Analysis:
  - Resuspend the final cell pellet in a small volume (10-20 μL).[11][12]
  - Mount a small aliquot on a glass slide with a coverslip.
  - Observe under a light microscope. Live cells will appear unstained (translucent), while dead cells will be stained blue.



 Count the number of blue (dead) cells and total cells to determine the percentage of cell death.



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Caption: Workflow for determining cell viability using Evans Blue.

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